molecular formula C18H29N B12003039 4-(4-Hexylcyclohexyl)aniline CAS No. 95641-05-7

4-(4-Hexylcyclohexyl)aniline

Cat. No.: B12003039
CAS No.: 95641-05-7
M. Wt: 259.4 g/mol
InChI Key: OHTJIQZQOGNDQO-UHFFFAOYSA-N
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Description

4-(4-Hexylcyclohexyl)aniline (CAS 95641-05-7) is an aromatic amine characterized by a cyclohexylhexyl substituent at the para position of the aniline ring. Its structure combines a hydrophobic cyclohexane ring with a hexyl chain, conferring unique steric and electronic properties. This compound is used in materials science, particularly in liquid crystal polymers, due to its ability to enhance alignment in nematic phases under electric fields . Its InChIKey (OHTJIQZQOGNDQO-UHFFFAOYSA-N) and synonyms, such as Benzenamine, 4-(trans-4-hexylcyclohexyl)-, highlight its structural specificity .

Properties

IUPAC Name

4-(4-hexylcyclohexyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16H,2-10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTJIQZQOGNDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395762
Record name 4-(4-hexylcyclohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95641-05-7
Record name 4-(4-hexylcyclohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hexylcyclohexyl)aniline typically involves the following steps:

    Cyclohexylation: Cyclohexyl bromide reacts with hexylmagnesium bromide in the presence of a catalyst to form 4-hexylcyclohexane.

    Amination: The 4-hexylcyclohexane undergoes a Friedel-Crafts amination reaction with aniline in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds or quinones.

    Reduction: Reduction reactions can convert the aniline group to a corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Nitro derivatives or quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Hexylcyclohexyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4-(4-Hexylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table compares key structural and molecular parameters of 4-(4-Hexylcyclohexyl)aniline with similar compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Type Key Features
This compound 95641-05-7 C₁₈H₂₉N ~275.43* Cyclohexylhexyl Bulky hydrophobic group, liquid crystal applications
4-(4-Ethylcyclohexyl)aniline 696583-52-5 C₁₄H₂₁N 203.33 Cyclohexylethyl Shorter alkyl chain, reduced steric hindrance
4-(Hexyloxy)aniline 39905-57-2 C₁₂H₁₉NO 193.29 Hexyloxy (ether-linked hexyl) Increased polarity due to oxygen atom
N-Ethyl(4-hexyl)aniline 1422573-77-0 C₁₄H₂₃N 205.34 N-Ethylhexyl Alkylation at nitrogen, altered reactivity
2-Chloro-N-(4-phenylcyclohexyl)aniline - C₁₈H₂₀ClN 285.81 Chlorophenylcyclohexyl Halogen substitution, aromatic effects

*Estimated based on analogous structures.

Key Observations:
  • Steric Effects : The cyclohexylhexyl group in the main compound imposes significant steric hindrance compared to ethylcyclohexyl or hexyloxy substituents. This impacts solubility and reactivity in cross-coupling reactions .
  • Polarity: The hexyloxy analogue (C₁₂H₁₉NO) exhibits higher polarity due to its ether oxygen, enhancing solubility in polar solvents compared to the hydrophobic cyclohexylhexyl derivative .
  • Functional Diversity : Halogenation (e.g., 2-chloro derivative) introduces electrophilic sites for further functionalization, while N-ethylation alters the amine’s basicity and nucleophilicity .

Biological Activity

4-(4-Hexylcyclohexyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound, characterized by its unique cyclohexyl and aniline structure, has been studied for various applications ranging from liquid crystal technologies to biological interactions.

  • Molecular Formula : C16H25N
  • Molecular Weight : 245.39 g/mol
  • IUPAC Name : this compound
  • CAS Number : 144985-71-9

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival.
  • Neuroprotective Effects : Some derivatives of aniline compounds have shown promise in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases.
  • Liquid Crystal Applications : The compound's unique structure makes it suitable for use in liquid crystal displays (LCDs), where it can influence the alignment and stability of liquid crystals.

The biological activity of this compound may be attributed to its ability to interact with cellular targets, including:

  • Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to neurotransmitter receptors, which could modulate synaptic transmission and neuronal excitability.

Anticancer Activity

A study conducted on structurally similar anilines indicated that they could inhibit the growth of various cancer cell lines through apoptosis induction. The proposed mechanism involves:

  • Cell Cycle Arrest : Compounds induce G1 phase arrest, preventing cells from progressing through the cycle.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

Neuroprotective Studies

Research has shown that certain aniline derivatives can protect neuronal cells from oxidative stress. This effect is mediated by:

  • Antioxidant Activity : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.
  • Neurotransmitter Modulation : Altering levels of key neurotransmitters such as dopamine and serotonin.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-HexylanilineC12H17NNeuroprotective, Anticancer
4-(4-Octyloxyphenyl)anilineC17H25NOLiquid Crystal Applications
4-(Cyclohexyl)anilineC13H17NAnticancer

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